molecular formula C14H13N3O3 B2483590 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255788-77-2

2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2483590
CAS No.: 1255788-77-2
M. Wt: 271.276
InChI Key: HIDYCIRKILTVKA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrazine ring, with a 3,4-dimethoxyphenyl group attached. This structural motif imparts specific chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with a suitable pyrazine derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-19-12-4-3-9(7-13(12)20-2)10-8-11-14(18)15-5-6-17(11)16-10/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDYCIRKILTVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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